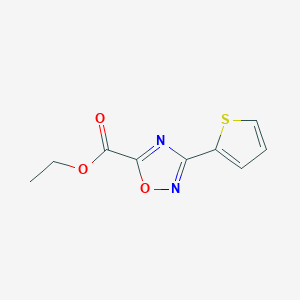

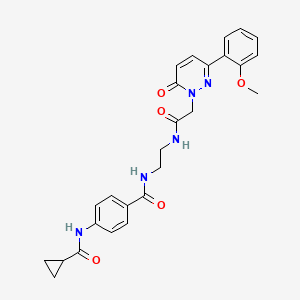

![molecular formula C20H13BrN2O3 B3013837 2-溴-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)苯甲酰胺 CAS No. 922030-36-2](/img/structure/B3013837.png)

2-溴-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

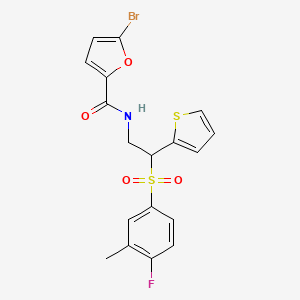

The compound "2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is a brominated benzamide derivative with a complex molecular structure that includes a dibenzo[b,f][1,4]oxazepin ring system. This structure is indicative of a class of compounds that are often explored for their potential pharmacological properties and are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related brominated benzamide compounds has been reported using palladium-catalyzed reactions. For instance, a palladium-catalyzed regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides has been developed, which could potentially be applied to the synthesis of the compound . This method provides a pathway to synthesize various substituted diarylmethanes, which can then undergo intramolecular N-arylation to form dibenzoazepinones, a core structure related to the compound of interest.

Molecular Structure Analysis

Crystal structure and theoretical studies of similar brominated benzamide compounds have been conducted, providing insights into their molecular geometry and intermolecular interactions . For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction analysis, revealing a monoclinic system with specific space group and cell dimensions . Such studies are crucial for understanding the three-dimensional arrangement and potential reactive sites of the compound.

Chemical Reactions Analysis

The reactivity of brominated benzamide compounds can be inferred from studies on similar structures. For instance, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular bromine leads to the formation of dibromide compounds, while interaction with NBS results in brominated dibenzoxazepine derivatives . These reactions highlight the potential of brominated benzamides to undergo further chemical transformations, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamide derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the supramolecular packing of these compounds often involves hydrogen bonds and halogen interactions, which can influence their solubility, melting points, and stability . Theoretical calculations, such as DFT, can provide additional insights into the electronic properties and reactivity of these compounds .

科学研究应用

化学合成和结构修饰

苯并恶唑及其衍生物,包括2-溴-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)苯甲酰胺等化合物,由于其多样的生物活性,在药物化学中引起了极大的兴趣。化学合成中的努力一直致力于通过引入各种官能团,包括胍基、碳水化合物和氨基酸部分,来创建具有修饰的生物活性的化合物。例如,2-胍基苯并恶唑 (2GBZ) 已被合成并进行了各种修饰,以探索它们在药理学中的治疗潜力,包括细胞毒性、细胞增殖抑制和细胞凋亡。这证明了该化合物在药物化学中开发新药效团的适应性 (Rosales-Hernández 等,2022)。

苯并噻唑类和中枢神经系统 (CNS) 作用药物

苯并噻唑衍生物已被发现具有治疗中枢神经系统 (CNS) 疾病的潜力。对更有效的中枢神经系统药物的合成研究一直在进行中,苯并噻唑衍生物因其与各种神经递质和离子通道相互作用的能力而显示出前景。这些化合物的结构修饰可以为越来越普遍的中枢神经系统疾病带来新的药物 (Saganuwan,2020)。

苯并噻唑类的治疗潜力

苯并噻唑是一种多功能结构,已在各种药物背景中得到应用。几种苯并噻唑衍生物表现出广泛的生物活性,包括抗菌、镇痛、抗炎和抗糖尿病特性。此外,2-芳基苯并噻唑正在被开发为潜在的抗肿瘤剂,这表明苯并噻唑在药物发现中的重要性日益提高。苯并噻唑结构的简单性和易于合成性为开发针对各种疾病的新疗法提供了巨大的潜力 (Kamal、Hussaini Syed 和 Malik Mohammed,2015)。

DNA 相互作用和生物学意义

苯并咪唑衍生物,如 Hoechst 33258,以其与双链 B-DNA 小沟的强结合而闻名,表明它们在药物设计和理解 DNA 序列识别和结合的分子基础方面的潜力。这些化合物的多功能性通过它们在各种应用中的进一步展示,包括在植物细胞生物学中用于染色体和核染色、核 DNA 含量值分析以及作为辐射保护剂和拓扑异构酶抑制剂。这突出了苯并恶唑在治疗应用和作为合理药物设计基础方面的巨大潜力 (Issar 和 Kakkar,2013)。

未来方向

The future directions for research on “2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” and similar compounds could include further exploration of their potential as dopamine D2 receptor antagonists . This could have implications for the treatment of central nervous system disorders .

属性

IUPAC Name |

2-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVQYYCZQOXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

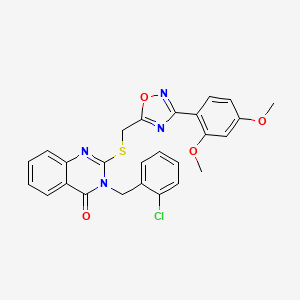

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)

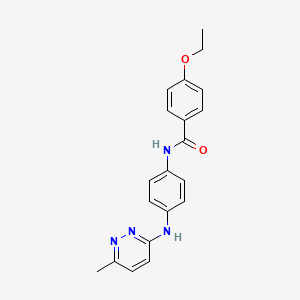

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

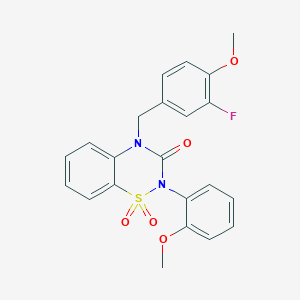

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)